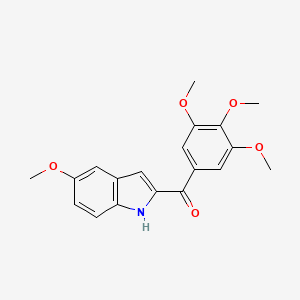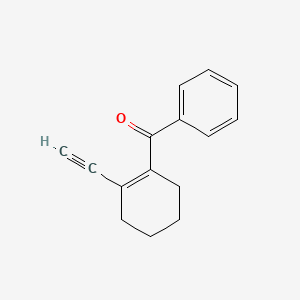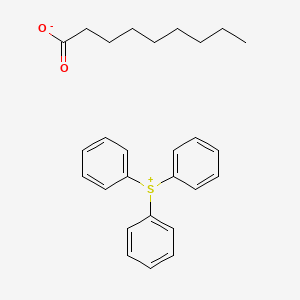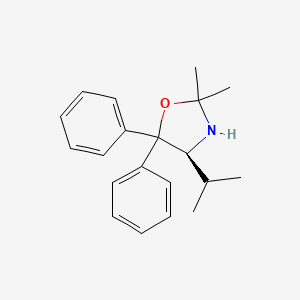
(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential use as a precursor for various melatonin receptor ligands, which are important in regulating sleep and other physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 5-methoxyindole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential use in developing new drugs for sleep disorders, depression, and other conditions related to melatonin regulation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with melatonin receptors, specifically MT1 and MT2. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles and mood. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways.
相似化合物的比较
Similar Compounds
(5-Methoxy-1H-indol-2-yl)(phenyl)methanone: Another indole derivative with similar structural features but different substituents on the phenyl ring.
N-Acetyl-5-methoxytryptamine (Melatonin): A naturally occurring hormone with a similar indole core structure.
Uniqueness
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of multiple methoxy groups on both the indole and phenyl rings. This structural feature may enhance its binding affinity and selectivity for melatonin receptors, making it a valuable compound for further research and development.
属性
CAS 编号 |
370581-22-9 |
|---|---|
分子式 |
C19H19NO5 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H19NO5/c1-22-13-5-6-14-11(7-13)8-15(20-14)18(21)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10,20H,1-4H3 |
InChI 键 |
ZECZIAOXLSRLOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)


![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)

